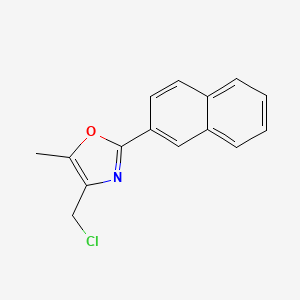








|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N+:3]([O-])=[C:4]([C:8]2[CH:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=2)[O:5][C:6]=1[CH3:7].P(Cl)(Cl)([Cl:21])=O.N>C(Cl)(Cl)Cl>[Cl:21][CH2:1][C:2]1[N:3]=[C:4]([C:8]2[CH:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=2)[O:5][C:6]=1[CH3:7]
|


|
Name
|
4,5-dimethyl-2-naphthalen-2-yloxazole 3-oxide
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1[N+](=C(OC1C)C1=CC2=CC=CC=C2C=C1)[O-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
16.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted three times with in each case 500 ml of ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is then removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified on silica gel using the mobile phase n-heptane
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC2=CC=CC=C2C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |